molecular formula C17H15N3O4S2 B2663136 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide CAS No. 393837-81-5

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B2663136
CAS No.: 393837-81-5
M. Wt: 389.44
InChI Key: FYBOFXYYSFLXQS-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-(2-methyl-1,3-thiazol-4-yl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups, along with the thiazole ring, make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-11-3-8-15(9-17(11)20(21)22)26(23,24)19-14-6-4-13(5-7-14)16-10-25-12(2)18-16/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBOFXYYSFLXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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